molecular formula C9H7NO3 B7904997 5-acetylbenzo[d]oxazol-2(3H)-one

5-acetylbenzo[d]oxazol-2(3H)-one

Cat. No.: B7904997
M. Wt: 177.16 g/mol
InChI Key: OBVGYSAEPAIRLR-UHFFFAOYSA-N
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Description

5-acetylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that features a benzene ring fused to an oxazole ring with an acetyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form the oxazole ring, followed by acetylation at the 5-position. The reaction conditions often include the use of a base such as pyridine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign protocols, such as employing urea-hydrogen peroxide complexes and hydrochloric or hydrobromic acid, has been proposed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

5-acetylbenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups at specific positions.

    Reduction: Reduction reactions can modify the oxazole ring or the acetyl group.

    Substitution: Halogenation and other substitution reactions can introduce different substituents on the benzene ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield chloro- or bromo-substituted derivatives of this compound .

Scientific Research Applications

5-acetylbenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-acetylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective studies, the compound has been shown to promote the phosphorylation of Akt and glycogen synthase kinase, while decreasing the expression of nuclear factor-kappa B. These interactions help protect cells from apoptosis and reduce the hyperphosphorylation of tau protein .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]oxazol-2(3H)-one: Lacks the acetyl group at the 5-position.

    5-bromo-benzo[d]oxazol-2(3H)-one: Contains a bromine atom instead of an acetyl group.

    5-chloro-benzo[d]oxazol-2(3H)-one: Contains a chlorine atom instead of an acetyl group.

Uniqueness

5-acetylbenzo[d]oxazol-2(3H)-one is unique due to the presence of the acetyl group, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

5-acetyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5(11)6-2-3-8-7(4-6)10-9(12)13-8/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVGYSAEPAIRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568427
Record name 5-Acetyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54209-84-6
Record name 5-Acetyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.8 ml of triethylamine and 2.75 g (0.0093 mol) of triphosgene are added to a mixture of 4.2 g (0.0277 mol) of 2-amino-4-methylcarbonylphenol in 100 ml of THF, at 0° C. The mixture is stirred at room temperature for 1 hour, poured into 100 ml of a 0.5N HCl solution and extracted with ethyl acetate, the organic phase is dried and the solvent is evaporated off. The compound of the title is obtained.
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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